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molecular formula C10H19NO2 B8773799 Tert-butyl 2-(cyclobutylamino)acetate

Tert-butyl 2-(cyclobutylamino)acetate

Cat. No. B8773799
M. Wt: 185.26 g/mol
InChI Key: LNEAUDAIVYSZNW-UHFFFAOYSA-N
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Patent
US04256761

Procedure details

An ethanolic solution of t-butyl bromoacetate (39 g, 0.2 mol) was added dropwise to a stirred chilled ethanolic solution containing cyclobutyl amine (28.4 g, 0.4 mol) and triethylamine (25.3 g, 0.25 mol). After stirring overnight at room temperature, the reaction mixture was concentrated and the residue redissolved in methylene chloride (300 ml). This solution was washed with water (3×500 ml), dried over MgSO4, filtered, and evaporated to dryness, yielding 24.9 g (67%) of the desired product as a light brown oil.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH:10]1([NH2:14])[CH2:13][CH2:12][CH2:11]1.C(N(CC)CC)C>>[C:6]([O:5][C:3](=[O:4])[CH2:2][NH:14][CH:10]1[CH2:13][CH2:12][CH2:11]1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled ethanolic solution
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in methylene chloride (300 ml)
WASH
Type
WASH
Details
This solution was washed with water (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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